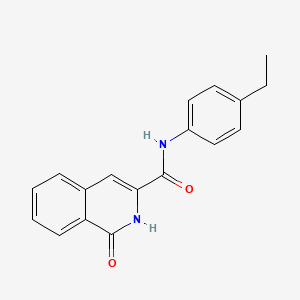
N-cyclohexyl-N-methyl-1-(2-methylpropanoyl)piperidine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclohexyl-N-methyl-1-(2-methylpropanoyl)piperidine-3-carboxamide, also known as CMHP or AH-7921, is a synthetic opioid that was first developed in the 1970s. It is a potent analgesic, meaning it can relieve pain, and has been used in scientific research to study the opioid receptor system.
Wirkmechanismus
N-cyclohexyl-N-methyl-1-(2-methylpropanoyl)piperidine-3-carboxamide acts on the mu-opioid receptor in the brain and spinal cord, leading to the release of endogenous opioids and the inhibition of pain signals. The mu-opioid receptor is also involved in the regulation of mood, reward, and addiction. N-cyclohexyl-N-methyl-1-(2-methylpropanoyl)piperidine-3-carboxamide can produce effects similar to other opioids, such as morphine, but with a lower risk of respiratory depression and dependence.
Biochemical and Physiological Effects:
N-cyclohexyl-N-methyl-1-(2-methylpropanoyl)piperidine-3-carboxamide produces analgesia, sedation, and euphoria in animal models. It has been shown to be more potent than morphine in some assays, but with a shorter duration of action. N-cyclohexyl-N-methyl-1-(2-methylpropanoyl)piperidine-3-carboxamide also has some anti-inflammatory properties and has been investigated for its potential use in treating chronic pain and other conditions.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-cyclohexyl-N-methyl-1-(2-methylpropanoyl)piperidine-3-carboxamide in lab experiments is its potency and selectivity for the mu-opioid receptor. This can allow researchers to study specific aspects of the opioid receptor system without the confounding effects of other neurotransmitters. However, N-cyclohexyl-N-methyl-1-(2-methylpropanoyl)piperidine-3-carboxamide is a controlled substance and requires specialized training and equipment to handle safely. It also has limited solubility in water and can be difficult to work with in some experiments.
Zukünftige Richtungen
There are several potential future directions for research on N-cyclohexyl-N-methyl-1-(2-methylpropanoyl)piperidine-3-carboxamide. One area of interest is the development of novel opioid analgesics with improved safety and efficacy profiles. N-cyclohexyl-N-methyl-1-(2-methylpropanoyl)piperidine-3-carboxamide could serve as a starting point for the design of new drugs that target the mu-opioid receptor. Another area of interest is the investigation of the role of the opioid receptor system in addiction and withdrawal. N-cyclohexyl-N-methyl-1-(2-methylpropanoyl)piperidine-3-carboxamide could be used to study the neurochemical mechanisms underlying opioid dependence and to develop new treatments for addiction. Finally, N-cyclohexyl-N-methyl-1-(2-methylpropanoyl)piperidine-3-carboxamide could be used in combination with other drugs or therapies to enhance pain relief or reduce side effects.
Synthesemethoden
N-cyclohexyl-N-methyl-1-(2-methylpropanoyl)piperidine-3-carboxamide is synthesized through a multi-step process that involves the reaction of cyclohexanone with methylamine and 2-methylpropanoyl chloride, followed by a reaction with piperidine-3-carboxylic acid. The final product is purified through column chromatography and recrystallization. The synthesis of N-cyclohexyl-N-methyl-1-(2-methylpropanoyl)piperidine-3-carboxamide is complex and requires specialized equipment and expertise.
Wissenschaftliche Forschungsanwendungen
N-cyclohexyl-N-methyl-1-(2-methylpropanoyl)piperidine-3-carboxamide has been used in scientific research to study the opioid receptor system, which plays a critical role in pain perception and addiction. N-cyclohexyl-N-methyl-1-(2-methylpropanoyl)piperidine-3-carboxamide is a selective agonist for the mu-opioid receptor, which is the primary target for most opioid analgesics. Researchers have used N-cyclohexyl-N-methyl-1-(2-methylpropanoyl)piperidine-3-carboxamide to study the structure and function of the mu-opioid receptor and to investigate the potential therapeutic uses of opioid drugs.
Eigenschaften
IUPAC Name |
N-cyclohexyl-N-methyl-1-(2-methylpropanoyl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H30N2O2/c1-13(2)16(20)19-11-7-8-14(12-19)17(21)18(3)15-9-5-4-6-10-15/h13-15H,4-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQTJBIPWUASADB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCCC(C1)C(=O)N(C)C2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbonyl)-1H-pyridin-2-one](/img/structure/B7510294.png)
![N-methyl-N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)cyclohex-3-ene-1-carboxamide](/img/structure/B7510307.png)
![N-methyl-N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)cyclobutanecarboxamide](/img/structure/B7510313.png)







